CID 10154025

Descripción

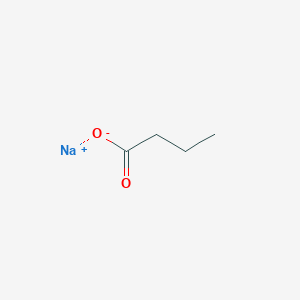

Structure

2D Structure

3D Structure of Parent

Propiedades

Key on ui mechanism of action |

SODIUM BUTYRATE INHIBITED INITIATION OF VIRAL AND CELLULAR DNA REPLICATION IN POLYOMA VIRUS-INFECTED MOUSE KIDNEY CELLS. 24 HR AFTER TREATMENT OF FRIEND ERYTHROLEUKEMIA CELLS WITH MILLIMOLAR CONCN OF SODIUM BUTYRATE, THE CHROMATIN HISTONES HAD BECOME HYPERACETYLATED. DURING THIS SAME TIME PERIOD, THE BUTYRATE-TREATED FRIEND CELLS ACCUMULATED A POPULATION OF APPROX 38% NEW RNA TRANSCRIPTS SYNTHESIZED FROM UNIQUE SEQUENCES OF MOUSE DNA. F9 mouse teratocarcinoma stem cells differentiate into parietal endoderm cells in the presence of retinoic acid, dibutyryl cyclic AMP, and theophylline. When F9 cells are exposed to 2-5 mM sodium butyrate plus retinoic acid, dibutyryl cyclic AMP, and theophylline, they fail to differentiate. Butyrate inhibits differentiation only when added within 8 hr after retinoic acid addition. Thus an early event in retinoid action on F9 cells is butyrate-sensitive. Butyrate inhibits histone deacetylation in F9 cells, and this could be the mechanism by which butyrate inhibits differentiation. Sodium butyrate treatment enhanced the development of colonic neoplasia and was associated with increased fecal butyric acid concentrations in rats given parenteral administration of 1,2-dimethylhydrazine. Inhibitors of DNA polymerase efficiently inhibit initiator induced amplification of SV40 DNA sequences in the SV40 transformed Chinese hamster cell line CO631. Sodium butyrate inhibits DNA synthesis by histone modification. |

|---|---|

Número CAS |

156-54-7 |

Fórmula molecular |

C4H8NaO2 |

Peso molecular |

111.09 g/mol |

Nombre IUPAC |

sodium butanoate |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6); |

Clave InChI |

SWEYNHYBJHPVJL-UHFFFAOYSA-N |

SMILES isomérico |

CCCC(=O)[O-].[Na+] |

SMILES canónico |

CCCC(=O)O.[Na] |

Apariencia |

Assay:≥95% (NMR)A crystalline solid |

melting_point |

251.0 °C |

Otros números CAS |

156-54-7 |

Descripción física |

White powder; [MSDSonline] |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

Acid, Butanoic Acid, Butyric Butanoic Acid Butyrate, Magnesium Butyrate, Sodium Butyric Acid Butyric Acid Magnesium Salt Butyric Acid, Sodium Salt Dibutyrate, Magnesium Magnesium Butyrate Magnesium Dibutyrate Sodium Butyrate |

Presión de vapor |

0.00000015 [mmHg] |

Origen del producto |

United States |

Molecular and Cellular Mechanisms of Sodium Butyrate Action

Epigenetic Regulatory Mechanisms

The primary mode of action for sodium butyrate (B1204436) at the cellular level is through epigenetic modification. It does not alter the DNA sequence itself but rather influences the chemical markers on DNA and its associated proteins, which in turn dictates gene accessibility and expression levels. This regulatory capacity is central to its diverse biological effects.

Histone Deacetylase (HDAC) Inhibition

The most well-characterized mechanism of sodium butyrate is its function as a histone deacetylase (HDAC) inhibitor. nih.govnih.gov HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDAC activity, sodium butyrate promotes a state of histone hyperacetylation, which is generally associated with a more open chromatin structure and increased gene transcription. nih.govnih.gov

| HDAC Isoform | Class | Effect of Sodium Butyrate | Reference |

|---|---|---|---|

| HDAC1 | Class I | Inhibition | wikipedia.org |

| HDAC2 | Class I | Inhibition | wikipedia.org |

| HDAC3 | Class I | Inhibition | wikipedia.org |

| HDAC8 | Class I | Inhibition; Downregulation of mRNA expression | wikipedia.orgnih.govnih.gov |

A direct consequence of HDAC inhibition by sodium butyrate is the global hyperacetylation of histones. nih.govnih.gov This increased acetylation occurs at multiple lysine residues on the N-terminal tails of core histone proteins. Treatment of cells with sodium butyrate leads to a detectable increase in the acetylation of histone H3 and H4. nih.gov

Specific sites of hyperacetylation have been identified in various studies. For instance, in bovine macrophages, sodium butyrate treatment was found to dose-dependently increase the acetylation of histone H3 at lysine 9 (H3K9ac). frontiersin.org In another study focusing on European sea bass, dietary supplementation with sodium butyrate led to a significant, nearly twofold increase in the acetylation of histone H4 at lysine 8 (H4K8ac). nih.gov The accumulation of acetylated histones, such as H3K9ac, is associated with the transcriptional activation of anti-inflammatory cytokines. frontiersin.org The hyperacetylation of histone H4 is a rapid process, with evidence showing that H4 already incorporated into chromosomes can be quickly acetylated upon exposure to butyrate. nih.gov

Transcriptional and Gene Expression Modulation

The epigenetic alterations induced by sodium butyrate, particularly HDAC inhibition and histone hyperacetylation, culminate in significant changes to gene transcription and expression. These changes are not random; they affect specific sets of genes, often influencing only a small percentage (around 2%) of all mammalian genes. nih.gov

Histone acetylation plays a crucial role in modulating chromatin structure. The addition of acetyl groups neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. This process leads to a more relaxed and open chromatin conformation, making the DNA more accessible to the transcriptional machinery. nih.govnews-medical.net

The altered chromatin landscape created by sodium butyrate facilitates or inhibits the binding of various transcription factors to their target DNA sequences, thereby controlling specific genetic programs.

Sp1/Sp3: The effects of sodium butyrate are often mediated through promoters containing binding sites for the transcription factors Sp1 and Sp3. nih.gov In some contexts, sodium butyrate enhances the binding of Sp1 and Sp3 to promoter regions, stimulating gene expression. nih.gov Conversely, butyrate can also induce the acetylation of the Sp3 protein itself, a non-histone protein modification that can cause Sp3 to act as a transcriptional repressor for certain genes. nih.gov

NF-κB (Nuclear Factor-kappa B): Sodium butyrate is a potent inhibitor of the NF-κB signaling pathway. nih.govnih.gov NF-κB is a key regulator of inflammation, and its activation is a multi-step process. Butyrate has been shown to suppress the degradation of IκBα, the inhibitor protein that sequesters NF-κB in the cytoplasm, thereby preventing the translocation of the active NF-κB p65 subunit to the nucleus. frontiersin.orgnih.gov This inhibition blocks the transcription of pro-inflammatory cytokines like TNF-α and various interleukins. nih.gov

Nrf2 (Nuclear factor erythroid 2-related factor 2): Sodium butyrate can activate the Nrf2 pathway, a primary regulator of cellular antioxidant responses. bioscientifica.comnih.govnih.gov Nrf2 typically resides in the cytoplasm bound to Keap1. Sodium butyrate may activate Nrf2 at the transcriptional level, possibly as a downstream effect of HDAC inhibition, leading to the expression of antioxidant genes such as heme oxygenase-1 (HO-1). bioscientifica.comnih.gov

| Transcription Factor | Effect of Sodium Butyrate | Resulting Cellular Process | Reference |

|---|---|---|---|

| Sp1/Sp3 | Modulates binding and acetylation | Gene-specific transcriptional activation or repression | nih.govnih.govnih.gov |

| NF-κB | Inhibits activation and nuclear translocation | Suppression of inflammatory response | frontiersin.orgnih.govnih.gov |

| Nrf2 | Activates pathway | Induction of antioxidant and cytoprotective genes | bioscientifica.comnih.govnih.gov |

Referenced Compounds

| Compound Name |

|---|

| Sodium butyrate |

| Butyric acid |

| Lysine |

| Acetic acid |

| Propionic acid |

| Isobutyric acid |

| Glucose |

| Glutamine |

| Retinoic acid |

| Hexamethylenebisacetamide |

| Okadaic acid |

Differential Gene Expression Profiles

Sodium butyrate is a potent modulator of gene expression, capable of inducing widespread changes in the transcriptional landscape of cells. This regulation is a cornerstone of its biological activity. Studies using microarray and RNA-Seq technologies have revealed that butyrate can lead to both the up-regulation and down-regulation of a substantial number of genes involved in critical cellular processes.

In a study on a human lung carcinoma cell line (H460), treatment with sodium butyrate resulted in the differential expression of numerous genes. nih.gov Out of 1,728 genes analyzed, 32 were found to be upregulated by at least twofold, while 66 genes were downregulated by at least threefold. nih.gov Notably, this included the downregulation of 16 genes associated with cytokine signaling, particularly the interferon-gamma (IFNγ) pathway, providing a potential mechanism for butyrate's anti-inflammatory effects. nih.gov Concurrently, butyrate induced genes known to be metastatic suppressors, such as Kangai 1 (KAI1), and downregulated genes that promote metastasis, offering an explanation for its anti-invasive properties. nih.gov

Similarly, research on Madin-Darby bovine kidney (MDBK) epithelial cells demonstrated that butyrate induces profound changes in gene expression. nih.govusda.gov The largest group of affected genes was related to cell cycle control, with the majority, including cyclins and cyclin-dependent kinases, being repressed by butyrate. nih.gov This aligns with butyrate's known ability to induce cell cycle arrest. nih.gov In contrast, Max interacting protein 1 (MXI1) was significantly upregulated. nih.gov

Further research in other models, such as the bacterium Streptomyces olivaceus, also shows global changes in gene expression upon sodium butyrate treatment, with 1,333 transcripts being up-regulated and 1,138 down-regulated. oup.com These affected genes were involved in various metabolic pathways, including those for carbon, butyrate, and propionate. oup.com

Table 1: Examples of Genes Differentially Regulated by Sodium Butyrate

| Gene/Gene Category | Regulation | Cell/Organism Type | Associated Function | Reference(s) |

| Cytokine Signaling Genes (IFNγ pathway) | Downregulated | Human Lung Carcinoma (H460) | Inflammation | nih.gov |

| Metastasis Suppressor Genes (e.g., KAI1) | Upregulated | Human Lung Carcinoma (H460) | Anti-metastasis | nih.gov |

| Metastasis-Promoting Genes | Downregulated | Human Lung Carcinoma (H460) | Anti-metastasis | nih.gov |

| Cell Cycle Control Genes (Cyclins, CDKs) | Downregulated | Bovine Kidney Epithelial (MDBK) | Cell Cycle Arrest | nih.gov |

| Max interacting protein 1 (MXI1) | Upregulated | Bovine Kidney Epithelial (MDBK) | Transcriptional Regulation | nih.gov |

| Carbon Metabolism Genes | Differentially Regulated | Streptomyces olivaceus | Metabolism | oup.com |

| Immune Response Genes (e.g., il10) | Differentially Regulated | European Sea Bass | Immune Homeostasis | plos.org |

Modulation of Non-coding RNA Expression (e.g., miRNAs, lncRNAs)

Beyond protein-coding genes, sodium butyrate also exerts significant influence over the expression of non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which are crucial regulators of cellular function. uta.edu

In the context of colorectal cancer (CRC), butyrate has been shown to modulate the expression of several miRNAs. nih.gov For instance, it can decrease the expression of oncogenic miRNA clusters like the miR-17-92a and miR-25-106b clusters. nih.gov The modulation of these miRNAs is linked to butyrate's ability to upregulate tumor suppressor genes, such as p21. nih.gov A systems biology approach in CRC cells confirmed that butyrate-mediated changes in miRNA expression are a key part of its anti-cancer activity. researchgate.net

Studies in diabetic nephropathy (DN) models have also highlighted the role of lncRNAs in butyrate's mechanism of action. nih.gov RNA-sequencing of kidney tissue from diabetic mice treated with sodium butyrate revealed that it reversed the expression of numerous mRNAs and lncRNAs that were altered by the disease. nih.gov Specifically, 17 lncRNAs were identified that were significantly and reversely expressed in the kidneys of diabetic mice after butyrate treatment. nih.gov Co-expression network analysis suggested that these lncRNAs interact with key mRNAs involved in inflammatory responses, such as Icam1, indicating that butyrate ameliorates renal dysfunction partly through the regulation of these non-coding RNAs. nih.gov

Table 2: Examples of Non-coding RNAs Modulated by Sodium Butyrate

| Non-coding RNA | Regulation | Cell/Model Type | Associated Function/Pathway | Reference(s) |

| miR-17-92a cluster | Decreased | Colorectal Cancer Cells (HCT-116) | Cell Proliferation | nih.gov |

| miR-25-106b cluster | Decreased | Colorectal Cancer Cells (HCT-116) | Cell Proliferation | nih.gov |

| Various lncRNAs (17 identified) | Reversely Regulated | Diabetic Nephropathy (db/db mouse model) | Inflammation, Renal Function | nih.gov |

Receptor-Mediated Signal Transduction

In addition to its epigenetic roles, sodium butyrate functions as a key signaling molecule by interacting with specific cell surface receptors. wikipedia.org This mechanism is crucial for mediating rapid cellular responses to changes in the metabolic environment. Butyrate, along with other short-chain fatty acids (SCFAs), is a natural ligand for a subset of G protein-coupled receptors (GPCRs). wikipedia.orgnih.gov These metabolite-sensing GPCRs serve as a critical link between the diet, the gut microbiota that produce butyrate, and host physiology, particularly in regulating metabolic and immune functions. nih.gov

G Protein-Coupled Receptors (GPCRs) Activation

G protein-coupled receptors are the largest family of cell surface receptors, designed to translate extracellular signals into intracellular responses. youtube.comkhanacademy.org The activation process begins when a ligand, such as butyrate, binds to the receptor, causing a conformational change in the GPCR's structure. youtube.com This change allows the receptor to interact with and activate an intracellular G protein complex, which consists of alpha (α), beta (β), and gamma (γ) subunits. youtube.com Activation prompts the Gα subunit to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP). youtube.com This exchange causes the Gα subunit to dissociate from the βγ dimer, and both components then become free to interact with and modulate the activity of downstream effector proteins, like enzymes and ion channels, thus propagating the signal within the cell. youtube.com

Free Fatty Acid Receptor 2 (FFAR2/GPR43)

Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, is a GPCR that is robustly activated by short-chain fatty acids, including butyrate, propionate, and acetate. nih.govuniprot.orgwikipedia.org FFAR2 is expressed in various cell types, including intestinal epithelial cells, adipocytes, and immune cells, particularly neutrophils. nih.govuniprot.org A distinguishing feature of FFAR2 is its ability to couple to two different families of G proteins: the pertussis toxin-sensitive Gi/o family and the Gq family. uniprot.orgnih.gov Activation of the Gq pathway leads to the mobilization of intracellular calcium, while Gi/o activation results in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. uniprot.org This dual signaling capacity allows FFAR2 to mediate a wide range of physiological functions, from regulating energy homeostasis and hormone secretion to modulating inflammatory and immune responses. uniprot.orgwikipedia.org

Free Fatty Acid Receptor 3 (FFAR3/GPR41)

Free Fatty Acid Receptor 3 (FFAR3), or GPR41, is another GPCR that recognizes short-chain fatty acids. taylorandfrancis.comwikipedia.org Propionate and butyrate are strong agonists for FFAR3. wikipedia.org Unlike FFAR2, FFAR3 signaling is believed to be exclusively coupled to the Gi/o family of G proteins. nih.gov Its activation therefore leads to an inhibition of cAMP production. nih.gov FFAR3 is expressed in various tissues, including the intestine, adipose tissue, pancreatic islets, and peripheral nerves. taylorandfrancis.comwikipedia.org Through its Gi-mediated signaling, FFAR3 is involved in the regulation of host energy metabolism, such as the secretion of satiety hormones like peptide YY (PYY), and has been shown to potentiate contraction in human airway smooth muscle. nih.govtaylorandfrancis.comwikipedia.org The affinity of FFAR3 for different SCFAs depends on the length of the acid's carbon chain. taylorandfrancis.com

Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A)

Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A or the niacin receptor, is a Gi/o-coupled GPCR for which butyrate is a primary endogenous ligand. wikipedia.orgwikipedia.org The ketone body β-hydroxybutyrate is another key endogenous agonist. nih.govbiorxiv.org HCAR2 is highly expressed in several cell types, including adipocytes, immune cells (like microglia and macrophages), keratinocytes, and intestinal epithelial cells. nih.govnih.gov Upon activation by butyrate, HCAR2's Gi/o-mediated signaling pathway leads to the inhibition of lipolysis in adipocytes and exerts potent anti-inflammatory effects in immune and epithelial cells. nih.govbiorxiv.org This receptor is recognized as a metabolic sensor that plays a crucial role in preventing excessive free fatty acid formation and modulating immune responses. nih.govnih.gov

Table 3: Summary of G Protein-Coupled Receptors Activated by Sodium Butyrate

| Receptor Name | Alternative Name(s) | Primary G Protein Coupling | Key Ligands | Primary Tissue/Cell Expression | Key Functions | Reference(s) |

| FFAR2 | GPR43 | Gi/o, Gq | Acetate, Propionate, Butyrate | Immune cells (neutrophils), Adipocytes, Intestinal Epithelium | Immune response, Energy homeostasis, Inflammation | nih.govuniprot.orgwikipedia.orgnih.gov |

| FFAR3 | GPR41 | Gi/o | Propionate, Butyrate | Adipose tissue, Intestinal L-cells, Pancreatic islets, Peripheral nerves | Hormone secretion (PYY), Energy metabolism | nih.govtaylorandfrancis.comwikipedia.org |

| HCAR2 | GPR109A, Niacin Receptor 1 | Gi/o | β-hydroxybutyrate, Butyrate, Niacin | Adipocytes, Immune cells (macrophages), Epithelial cells (colon, retina) | Anti-lipolysis, Anti-inflammation | wikipedia.orgnih.govbiorxiv.orgnih.gov |

Intracellular Signaling Cascades

Sodium butyrate, a short-chain fatty acid produced by the microbial fermentation of dietary fiber in the colon, exerts a wide range of effects on cellular function. Its influence is mediated through the modulation of various intracellular signaling cascades, which are crucial for processes such as cell proliferation, differentiation, apoptosis, and inflammation. This section delves into the specific molecular and cellular mechanisms by which sodium butyrate interacts with and regulates key signaling pathways.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical signaling network that governs cell survival, growth, and proliferation. Sodium butyrate has been shown to modulate this pathway in a context-dependent manner, leading to diverse cellular outcomes.

In several cancer cell types, sodium butyrate has been observed to inhibit the PI3K/Akt pathway. This inhibition is associated with anti-cancer effects such as the suppression of cancer cell migration and the induction of differentiation. mdpi.commdpi.com For instance, in gastric cancer cells, sodium butyrate treatment leads to an increase in the expression of the tumor suppressor PTEN, which in turn downregulates PI3K activity. nih.gov This action promotes the expression of the mucin MUC2 and induces cellular differentiation. nih.gov Similarly, in human colon cancer cells, the inhibition of the PI3K pathway by sodium butyrate enhances its ability to induce apoptosis, particularly in aggressive, metastatic cell lines. mdpi.comaacrjournals.org Studies have shown that co-treatment with a PI3K inhibitor and sodium butyrate significantly increases apoptosis by activating caspases 9 and 3. mdpi.com

Conversely, in the context of neuronal cells, sodium butyrate can activate the PI3K/Akt pathway. This activation has been linked to neuroprotective effects, specifically the attenuation of neuronal apoptosis following ischemic events like middle cerebral artery occlusion (MCAO). nih.gov The mechanism involves the G protein-coupled receptor GPR41, where sodium butyrate acts as a ligand, leading to the activation of the PI3K/Akt cascade via Gβγ subunits. nih.gov This ultimately results in reduced infarct volume and improved neurological function in animal models. nih.gov

Furthermore, in murine neuroendocrine cells, sodium butyrate has been found to inhibit the PI3K/Akt/mTOR pathway, which is linked to the degradation of α-Synuclein through an autophagy-related mechanism. nih.gov

The following table summarizes key research findings on the interaction between sodium butyrate and the PI3K/Akt pathway.

| Cell Type/Model | Effect of Sodium Butyrate | Downstream Consequences | Reference |

| Gastric Cancer Cells (BGC823) | Increased PTEN expression, decreased PI3K expression | Induced differentiation, increased MUC2 expression | nih.gov |

| Colon Cancer Cells (KM20) | Enhanced apoptosis when combined with PI3K inhibitors | Activation of caspase 9 and caspase 3 | mdpi.com |

| Rat Model of MCAO | Activated PI3K/Akt via GPR41/Gβγ | Attenuated neuronal apoptosis, reduced infarct volume | nih.gov |

| Colorectal Carcinoma Cells (HT29) | Decreased PI3K activity | Induced differentiation | nih.gov |

| Murine Neuroendocrine STC-1 cells | Inhibited PI3K/Akt/mTOR pathway | α-Synuclein degradation via autophagy | nih.gov |

| Vascular Smooth Muscle Cells | Inhibited phosphorylation-dependent activation of PI3K, PDK1, and Akt | Arrested proliferation and inhibited apoptosis | semanticscholar.org |

Nuclear Factor-kappa B (NF-κB) Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Sodium butyrate is widely recognized for its anti-inflammatory properties, which are primarily mediated through the inhibition of the NF-κB signaling cascade.

In various cell types, including intestinal epithelial cells and macrophages, sodium butyrate has been demonstrated to block NF-κB activation. nih.govnih.gov This inhibition occurs through multiple mechanisms. One key mechanism is the prevention of the degradation and phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govcapes.gov.br By stabilizing IκBα, sodium butyrate prevents the translocation of the active NF-κB complex to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. nih.govnih.gov

This inhibitory effect of sodium butyrate on the NF-κB pathway leads to a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). nih.gov In contrast, it can promote the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in certain immune cells. nih.gov This modulation of cytokine profiles contributes to the attenuation of inflammatory conditions like experimental colitis. nih.gov Furthermore, in human retinal microvascular endothelial cells, sodium butyrate has been shown to suppress the activation of the ROS/NF-κB/NLRP3 signaling pathway, which is implicated in angiogenesis and inflammation. nih.gov

The following table summarizes key research findings on the interaction between sodium butyrate and the NF-κB pathway.

| Cell Type/Model | Effect of Sodium Butyrate | Downstream Consequences | Reference |

| Macrophages (RAW 264.7), Colon cancer cells (COLO 205) | Inhibited NF-κB signaling | Decreased pro-inflammatory cytokine production (TNF-α, IL-6, IL-12), increased anti-inflammatory cytokine production (IL-10) | nih.gov |

| Human Intestinal Epithelial Cells, Peripheral Blood Mononuclear Cells | Inhibited NF-κB transcriptional activity and nuclear translocation | Reduced inflammatory responses | nih.gov |

| Human Retinal Microvascular Endothelial Cells | Suppressed activation of ROS/NF-κB/NLRP3 signaling pathway | Reduced inflammation and angiogenesis | nih.gov |

| Animal model of chronic fluorosis | Suppressed NF-κB signaling | Alleviated neuroinflammation | researchgate.net |

| Cardiac arrest mice | Modulated TLR4/MyD88/NF-κB pathway | Attenuated microglia-mediated neuroinflammation | figshare.com |

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and plays a significant role in immunity, cell proliferation, and differentiation. Sodium butyrate has been shown to inhibit the JAK/STAT pathway, contributing to its anti-inflammatory and anti-cancer properties.

In myeloproliferative neoplasms (MPNs), where constitutive activation of the JAK2/STAT pathway is a key driver of oncogenesis, sodium butyrate has been found to inhibit JAK2/STAT signaling. nih.gov The mechanism involves the upregulation of Suppressors of Cytokine Signaling 1 (SOCS1) and SOCS3, which are potent negative feedback inhibitors of the JAK/STAT pathway. nih.gov Sodium butyrate achieves this by inducing histone acetylation at the promoters of the SOCS1 and SOCS3 genes, leading to their increased expression. nih.gov This effect appears to be mediated through the inhibition of Histone Deacetylase 8 (HDAC8). nih.gov

Furthermore, in the context of inflammation, sodium butyrate has been shown to alleviate lipopolysaccharide (LPS)-induced inflammatory responses in primary human corneal fibroblasts by targeting the JAK/STAT signaling pathway. nih.gov This leads to a decrease in the levels of inflammation-related cytokines and chemokines. nih.gov

The following table summarizes key research findings on the interaction between sodium butyrate and the JAK/STAT pathway.

| Cell Type/Model | Effect of Sodium Butyrate | Downstream Consequences | Reference |

| Myeloproliferative Neoplasm Cells (K562, HEL) | Inhibited JAK2/STAT signaling, increased expression of SOCS1 and SOCS3 | Inhibition of cell growth | nih.gov |

| Primary Human Corneal Fibroblasts | Decreased levels of inflammation-related cytokines and chemokines | Relieved LPS-induced inflammatory responses | nih.gov |

| Hematopoietic progenitors from MPN patients | Inhibited clonogenic activity, increased transcript levels of SOCS1 and SOCS3 | Potential therapeutic effect for MPNs | nih.gov |

AMP-activated Protein Kinase (AMPK)/Mammalian Target of Rapamycin (mTOR) Pathway

The AMP-activated Protein Kinase (AMPK)/Mammalian Target of Rapamycin (mTOR) pathway is a central metabolic regulator that balances cell growth and energy homeostasis. Sodium butyrate has been shown to modulate this pathway, often leading to the activation of AMPK and the inhibition of mTOR, which can induce autophagy and apoptosis in cancer cells.

In human bladder cancer cells, sodium butyrate has been found to induce autophagy that is dependent on the AMPK/mTOR pathway. nih.gov This activation of autophagy, coupled with the overproduction of reactive oxygen species (ROS), contributes to caspase-dependent apoptosis. nih.gov Similarly, in diabetic nephropathy models, sodium butyrate has been observed to affect autophagy by activating the AMPK/mTOR signaling pathway in the kidneys of mice. researchgate.net

However, in the context of butyrate-resistant colon cancer cells, a different pattern emerges. Chronic exposure to butyrate can lead to the downregulation of AMPK and the activation of Akt and mTOR. nih.gov This shift is associated with the induction of protective autophagy, which contributes to the development of resistance to butyrate's anti-cancer effects. nih.gov Conversely, activating AMPK in these resistant cells can restore their sensitivity to butyrate. nih.gov

The following table summarizes key research findings on the interaction between sodium butyrate and the AMPK/mTOR pathway.

| Cell Type/Model | Effect of Sodium Butyrate | Downstream Consequences | Reference |

| Human Bladder Cancer Cells | Induced AMPK/mTOR pathway-activated autophagy | Inhibition of migration, ROS-mediated apoptosis | nih.gov |

| Diabetic Nephropathy Mouse Model | Activated AMPK/mTOR signal pathway in kidneys | Affected autophagy | researchgate.net |

| Butyrate-Resistant Colon Cancer Cells | Downregulated AMPK, activated Akt and mTOR | Induced protective autophagy, leading to resistance | nih.gov |

| Hepatocellular Carcinoma Cells (Huh-7) | Inhibited phosphorylation of AKT and mTOR by inducing ROS | Induced autophagy | mdpi.com |

Mitogen-activated Protein Kinase (MAPK)/Extracellular Signal-regulated Kinase (ERK) Pathway

The Mitogen-activated Protein Kinase (MAPK)/Extracellular Signal-regulated Kinase (ERK) pathway is a key signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. The effects of sodium butyrate on the MAPK/ERK pathway appear to be complex and can vary depending on the cellular context.

In some instances, sodium butyrate has been shown to stimulate the MAPK/ERK pathway. For example, in intestinal cells, butyrate can potentially stimulate this pathway, which is positively correlated with gut defense mechanisms, including the modulation of mucin production. koreamed.org In C2C12 myoblasts, butyrate has been found to promote proliferation by activating the ERK/MAPK pathway. rsc.orgresearchgate.net

Conversely, in other contexts, particularly in cancer cells, sodium butyrate has been shown to inhibit the MAPK/ERK pathway, contributing to its anti-cancer effects. In colon cancer cell lines, butyrate has been observed to inhibit the phosphorylation of ERK1/2, which is associated with reduced cell survival and increased apoptosis. mdpi.com

The following table summarizes key research findings on the interaction between sodium butyrate and the MAPK/ERK pathway.

| Cell Type/Model | Effect of Sodium Butyrate | Downstream Consequences | Reference |

| Intestinal Cells (LS174T) | Potentially stimulated MAPK signaling pathway | Modulation of mucin protein production, enhanced gut defense | koreamed.org |

| C2C12 Myoblasts | Activated ERK/MAPK pathway | Promoted cell proliferation | rsc.orgresearchgate.net |

| Colon Cancer Cells (Caco-2, HCT116, HT-29) | Inhibited phosphorylation of ERK1/2 | Reduced cell survival, increased apoptosis | mdpi.com |

| Colon Cancer Cells (Caco-2, HT-29) | Inhibition of MEK-ERK increased the effect of butyrate on cancer cell differentiation | Induced cancer cell differentiation | nih.gov |

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is a highly conserved signaling cascade that plays a pivotal role in embryonic development, tissue homeostasis, and tumorigenesis. The interaction of sodium butyrate with the Wnt/β-catenin pathway is multifaceted and can lead to opposing outcomes depending on the cellular context and the status of the pathway's components.

In colorectal cancer (CRC) cells, where the Wnt pathway is often constitutively active due to mutations, sodium butyrate can hyperactivate Wnt signaling. mdpi.comnih.gov This hyperactivation, paradoxically, can lead to apoptosis and a reduction in clonal growth. nih.gov This effect is thought to be mediated by a shift in the balance of β-catenin's co-activators, from the pro-proliferative CBP to the pro-differentiating p300. mdpi.comjcancer.org

Conversely, there is also evidence that sodium butyrate can inhibit the Wnt/β-catenin pathway. In some studies, butyrate has been shown to promote the degradation of β-catenin through an autophagy-mediated process, thereby inhibiting CRC cell proliferation. frontiersin.orgnih.gov This effect appears to be independent of the mutational status of key Wnt pathway components like APC and β-catenin. nih.gov Furthermore, sodium butyrate has been reported to downregulate the Wnt/β-catenin pathway to prevent the proliferation of colon cancer cells through the miR-200c/FUT4 axis. frontiersin.org

The following table summarizes key research findings on the interaction between sodium butyrate and the Wnt/β-catenin pathway.

| Cell Type/Model | Effect of Sodium Butyrate | Downstream Consequences | Reference |

| Colorectal Cancer Cells (HCT-116) | Hyperactivated Wnt signaling | Induction of apoptosis, repression of clonal growth | nih.gov |

| Colorectal Cancer Cells (HCT116, SW620) | Induced autophagy-mediated degradation of β-catenin | Inhibition of CRC cell proliferation | nih.gov |

| Colon Cancer Cells | Downregulated Wnt/β-catenin pathway via miR-200c/FUT4 axis | Prevention of cell proliferation | frontiersin.org |

| Colon Cancer Cells | Hyperactivates Wnt signaling, causing cell death | Increased cell differentiation/apoptosis when β-catenin binds to p300 | mdpi.com |

Protein Kinase C (PKC) Activation

Sodium butyrate has been demonstrated to stimulate the activation of Protein Kinase C (PKC), a family of enzymes pivotal in controlling various signal transduction pathways. Studies have shown that sodium butyrate can induce a significant increase in PKC activity, by as much as three-fold. nih.gov This activation is not uniform across all PKC isoforms; rather, sodium butyrate can differentially regulate their expression. For instance, in the context of erythroid differentiation, sodium butyrate has been observed to upregulate PKC epsilon while downregulating PKC beta. nih.gov This selective modulation suggests that specific PKC isoforms may play distinct roles in mediating the biological effects of sodium butyrate. nih.gov

The precise mechanism of PKC activation by sodium butyrate is complex and may be indirect. One proposed pathway involves an increase in intracellular calcium levels, which in turn activates AMP-activated protein kinase (AMPK) through calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ). mdpi.com Activated AMPK can then lead to the phosphorylation and subsequent activation of PKCβ2. mdpi.com While PKC activation appears to augment some of the cellular effects induced by sodium butyrate, such as differentiation, it may not be the direct mediator of all its actions. oup.commonash.edu The activation of PKC, however, plays a crucial role in regulating the cellular responses to sodium butyrate. oup.commonash.edu

Regulation of Cellular Processes

Sodium butyrate is a potent regulator of fundamental cellular processes, including the cell cycle, programmed cell death, and the interplay between proliferation and differentiation. Its ability to modulate these processes underscores its significance in cellular homeostasis and its potential as a therapeutic agent.

Cell Cycle Progression Modulation (e.g., G1 phase arrest)

A hallmark of sodium butyrate's activity is its ability to arrest the cell cycle, most notably in the G1 phase. nih.govaminer.cn This G1 arrest is a key mechanism behind its anti-proliferative effects. The molecular basis for this arrest involves the disruption of the retinoblastoma protein (pRb) signaling axis. nih.gov Sodium butyrate has been shown to inhibit the mitogen-dependent transcriptional induction of Cyclin D1. nih.gov This reduction in Cyclin D1 levels prevents the phosphorylation of pRb. nih.gov Hypophosphorylated pRb remains active and sequesters E2F transcription factors, thereby blocking the expression of genes required for entry into the S phase, such as Cyclin E and Cyclin A. nih.gov

Interestingly, the induction of G1 arrest by sodium butyrate can occur independently of the cyclin-dependent kinase inhibitor p21. nih.gov While in some cellular contexts sodium butyrate does elevate p21 mRNA levels, studies in p21-deficient fibroblasts have shown that they still undergo G1 arrest in response to butyrate treatment. nih.gov However, in other cell types, p21 has been implicated in mediating the cell cycle arrest induced by sodium butyrate. nih.gov

| Key Proteins in Sodium Butyrate-Induced G1 Arrest | Effect of Sodium Butyrate | Cellular Consequence |

| Cyclin D1 | Downregulation of transcriptional induction | Prevents pRb phosphorylation |

| Retinoblastoma protein (pRb) | Remains in a hypophosphorylated state | Sequesters E2F transcription factors |

| Cyclin E | Prevention of transcriptional induction | Blocks entry into S phase |

| Cyclin A | Prevention of expression | Blocks entry into S phase |

| p21 | Upregulation (in some contexts) | Contributes to cell cycle arrest |

Programmed Cell Death Induction

Sodium butyrate is a known inducer of programmed cell death, primarily through the activation of apoptosis. This process is critical for the removal of damaged or unwanted cells and is tightly regulated by a complex network of pro- and anti-apoptotic proteins.

The pro-apoptotic effects of sodium butyrate are mediated through the intrinsic, or mitochondrial, pathway of apoptosis. A key event in this pathway is the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. Sodium butyrate has been consistently shown to downregulate the expression of the anti-apoptotic protein Bcl-2. mdpi.com Concurrently, it upregulates the expression of pro-apoptotic Bcl-2 family members, including BAX and BAK. sid.ir This shift in the balance between anti- and pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.

| Apoptotic Regulators Modulated by Sodium Butyrate | Effect of Sodium Butyrate | Pathway Consequence |

| BCL-2 | Downregulation | Promotes apoptosis |

| BAX | Upregulation | Promotes apoptosis |

| BAK | Upregulation | Promotes apoptosis |

| CASP3 | Activation | Executes apoptosis |

| p53 | Upregulation | Can lead to PUMA upregulation |

| PUMA | Upregulation | Neutralizes anti-apoptotic proteins |

In addition to directly activating the apoptotic machinery, sodium butyrate can also induce programmed cell death through the induction of endoplasmic reticulum (ER) stress. nih.gov The ER is a critical organelle for protein folding, and an accumulation of unfolded or misfolded proteins triggers the unfolded protein response (UPR). researchgate.net Sodium butyrate treatment leads to the upregulation of key ER stress markers, including Binding-immunoglobulin protein (BIP), Inositol-requiring enzyme 1 alpha (IRE1α), and C/EBP homologous protein (CHOP). nih.gov

ER stress is a potent inducer of autophagy, a cellular process involving the degradation of cellular components within lysosomes. nih.gov Sodium butyrate-induced ER stress can trigger autophagy, a process that can have a dual role in cell survival and death. nih.gov In some contexts, autophagy may act as a protective mechanism, and its inhibition can enhance sodium butyrate-induced apoptosis. nih.gov The induction of autophagy by sodium butyrate can be mediated by the release of calcium from the ER. nih.gov In some instances, sodium butyrate has been shown to inhibit autophagy through the PI3K/Akt/NF-κB pathway. mdpi.com

| ER Stress and Autophagy Markers Modulated by Sodium Butyrate | Effect of Sodium Butyrate | Cellular Process |

| BIP (Binding-immunoglobulin protein) | Upregulation | ER Stress (UPR) |

| IRE1α (Inositol-requiring enzyme 1 alpha) | Upregulation | ER Stress (UPR) |

| CHOP (C/EBP homologous protein) | Upregulation | ER Stress (UPR) |

| LC3-II (Microtubule-associated protein 1A/1B-light chain 3) | Upregulation | Autophagy |

| Beclin-1 | Upregulation | Autophagy |

Cell Proliferation and Differentiation Modulation

Sodium butyrate plays a crucial role in modulating the balance between cell proliferation and differentiation. nih.govnih.gov In many cancer cell lines, it acts as a potent inhibitor of proliferation, a function closely linked to its ability to induce cell cycle arrest. nih.gov Conversely, sodium butyrate can promote cell differentiation. nih.gov In colon cancer cells, for example, treatment with sodium butyrate leads to an increase in the activity of alkaline phosphatase, a well-established marker of colon cell differentiation. nih.gov

The modulation of proliferation and differentiation by sodium butyrate can also involve the activation of specific signaling pathways. For instance, in myoblasts, sodium butyrate has been shown to stimulate proliferation by activating the ERK/MAPK pathway. rsc.org It can also influence the expression of key myogenic regulatory factors such as Myf-5 and MyoD, which are critical for initiating the differentiation process. rsc.org In osteosarcoma cells, sodium butyrate has been observed to promote the expression of a differentiated phenotype. nih.gov

Cellular Bioenergetics and Mitochondrial Function

Sodium butyrate, a short-chain fatty acid produced by microbial fermentation in the gut, is a key modulator of host cellular energy metabolism. Its influence extends deep into the intricate workings of mitochondria, the powerhouses of the cell, affecting everything from their biogenesis and respiratory function to their dynamic nature and response to oxidative stress. By acting as a histone deacetylase (HDAC) inhibitor and a signaling molecule, sodium butyrate orchestrates a complex network of pathways that collectively enhance mitochondrial function and cellular bioenergetic status.

The influence of sodium butyrate on cellular energy production is profound. It directly impacts mitochondrial respiration, the process by which cells use oxygen to generate ATP. Studies using Seahorse XF analysis, a standard method for measuring cellular metabolism, have demonstrated that sodium butyrate can modulate key parameters of mitochondrial respiration. In some contexts, such as in motor-neuron-like cells used as a model for ALS, butyrate significantly increases maximal and spare respiratory capacity without affecting basal respiration, suggesting an improved ability to respond to energetic demands. In human glomerular endothelial cells, however, butyrate was found to decrease maximal respiration in a dose-dependent manner under normal conditions, but it could counteract a pathological increase in respiration induced by inflammatory stimuli like lipopolysaccharides (LPS). nih.gov This indicates that sodium butyrate's role is not simply to boost respiration, but to regulate it appropriately based on the cell's physiological state. This regulation directly translates to ATP production, which has been shown to be enhanced by sodium butyrate in several studies. nih.gov

Beyond creating new mitochondria and tuning their respiratory output, sodium butyrate also plays a critical role in mitochondrial quality control and dynamics. It influences the delicate balance between mitochondrial fusion (merging) and fission (division), processes essential for maintaining a healthy mitochondrial network. In colorectal cancer cells, sodium butyrate treatment was found to decrease the levels of dynamin-related protein 1 (DRP1), a key regulator of mitochondrial fission, thereby promoting a more fused mitochondrial network. nih.gov Conversely, in a model of diabetic kidney disease, sodium butyrate increased the expression of Mitofusin 2 (MFN2), a protein crucial for mitochondrial fusion, while decreasing the levels of phosphorylated DRP1, which is the active, fission-promoting form of the protein. nih.gov Furthermore, sodium butyrate can induce mitophagy, the selective removal of damaged mitochondria, often by activating the AMPK signaling pathway. nih.gov This process is vital for preventing the accumulation of dysfunctional mitochondria that can lead to cellular damage.

Mitochondrial metabolism is intrinsically linked to the production of reactive oxygen species (ROS). While essential at low levels, excessive ROS can cause significant oxidative stress and damage. Sodium butyrate has been shown to ameliorate oxidative stress by reducing ROS levels and preserving the mitochondrial membrane potential (ΔΨm), which is crucial for proper mitochondrial function. nih.govd-nb.info In intestinal epithelial cells under oxidative stress, sodium butyrate treatment decreased ROS levels and increased the mitochondrial membrane potential. nih.gov This protective effect is partly achieved by boosting the cell's antioxidant defenses and by promoting the removal of damaged, ROS-producing mitochondria through mitophagy. nih.gov

Detailed Research Findings

The tables below summarize specific findings from various research studies on the effects of sodium butyrate on mitochondrial function.

Table 1: Effect of Sodium Butyrate on the Expression of Genes Related to Mitochondrial Function

| Gene | Cell Type | Treatment Conditions | Observed Effect | Fold Change/Significance | Source(s) |

| PGC-1α | Human Glomerular Microvascular Endothelial Cells (hgMVECs) | 24h exposure to butyrate | Upregulation | Detected (low/undetected in control) | mdpi.comnih.gov |

| PGC-1α | db/db mice (model of diabetic kidney disease) | NaBut treatment | Upregulation | Significantly increased | nih.gov |

| TFAM | Porcine Intestinal Epithelial Cells (IPEC-J2) | H₂O₂-induced stress + sodium butyrate | Upregulation | Significantly increased vs. H₂O₂ alone | nih.gov |

| NRF1 | db/db mice (model of diabetic kidney disease) | NaBut treatment | Upregulation | Significantly increased | nih.gov |

| DRP1 | Colorectal Cancer Cells (HCT116, SW480) | 1-5mM NaBt for 12-24h | Downregulation | Significantly decreased | nih.gov |

| MFN2 | db/db mice (model of diabetic kidney disease) | NaBut treatment | Upregulation | Significantly increased | nih.gov |

Table 2: Effect of Sodium Butyrate on Mitochondrial Respiration Parameters (Seahorse Assay)

| Parameter | Cell Type | Treatment Conditions | Observed Effect | Significance | Source(s) |

| Basal Respiration | Human Glomerular Microvascular Endothelial Cells (hgMVECs) | 24h exposure to butyrate | No significant influence | Not significant | nih.gov |

| Maximal Respiration | Human Glomerular Microvascular Endothelial Cells (hgMVECs) | 24h exposure to butyrate | Dose-dependent decrease | p < 0.05 | nih.gov |

| ATP-Linked Respiration | Human Glomerular Microvascular Endothelial Cells (hgMVECs) | 24h exposure to butyrate | No significant influence | Not significant | nih.gov |

| Maximal Respiration | hgMVECs | LPS stimulation + butyrate | Decreased vs. LPS alone | p < 0.05 | nih.gov |

Table 3: Effect of Sodium Butyrate on Mitochondrial Status

| Parameter | Cell Type | Treatment Conditions | Observed Effect | Significance | Source(s) |

| Mitochondrial Mass | Human Glomerular Microvascular Endothelial Cells (hgMVECs) | 24h exposure to 100µM & 500µM butyrate | Increased | p < 0.0001 | mdpi.comnih.gov |

| Mitochondrial DNA (mtDNA) Content | Porcine Intestinal Epithelial Cells (IPEC-J2) | H₂O₂-induced stress + sodium butyrate | Increased | Significantly increased | nih.gov |

| Mitochondrial Membrane Potential (ΔΨm) | Porcine Intestinal Epithelial Cells (IPEC-J2) | H₂O₂-induced stress + sodium butyrate | Increased (stabilized) | Significantly increased | nih.gov |

| Reactive Oxygen Species (ROS) | Breast Cancer Cells (MCF-7, MDA-MB-468) | Dose-dependent NaBu | Increased | p < 0.001 | d-nb.info |

| Reactive Oxygen Species (ROS) | Porcine Intestinal Epithelial Cells (IPEC-J2) | H₂O₂-induced stress + sodium butyrate | Decreased | Significantly decreased | nih.gov |

Interactions with the Microbiome and Systemic Physiological Impact

Microbiota-Derived Production and Metabolite Dynamics

Sodium butyrate (B1204436) is the salt form of butyric acid, a short-chain fatty acid (SCFA) that is endogenously produced in the colon. osavi.com The primary mechanism of its formation is the bacterial fermentation of complex carbohydrates, particularly dietary fibers and resistant starches, that are not digested in the upper gastrointestinal tract. nih.gov This anaerobic process is carried out by specific populations of the gut microbiota.

The most significant butyrate-producing bacteria belong to the phylum Firmicutes, specifically within Clostridial clusters IV and XIVa. nih.gov Key species and groups instrumental in this synthesis include Faecalibacterium prausnitzii, Eubacterium rectale, Roseburia spp., Anaerostipes, Coprococcus, and Butyricicoccus. nih.gov These bacteria metabolize indigestible carbohydrates to generate energy, with butyrate being a principal end-product. nih.gov While carbohydrates are the main substrate, butyrate can also be synthesized to a lesser extent from the microbial fermentation of proteins via pathways like the lysine (B10760008) pathway. nih.gov

Two primary metabolic pathways are responsible for the majority of microbial butyrate synthesis from carbohydrates in the human gut: nih.govnih.gov

Butyrate Kinase (buk) Pathway: In this pathway, butyryl-CoA is first phosphorylated to create butyryl-phosphate, which is then converted into butyrate. nih.gov

Butyryl-CoA:acetate CoA-transferase (but) Pathway: This is the predominant pathway, where the coenzyme A (CoA) moiety from butyryl-CoA is transferred to acetate. This reaction yields butyrate and acetyl-CoA. nih.govnih.gov This pathway is notable because it involves the uptake of acetate, meaning the resulting butyrate molecule is partly derived from the initial carbohydrate and partly from acetate, a product of other bacterial fermentation processes. aimspress.com

The efficiency and rate of butyrate production are influenced by several factors, including the type of dietary fiber consumed and the local pH of the colon. aimspress.com A mildly acidic environment, which occurs when SCFA concentrations are high, can select for and enhance the butyrate-producing activity of these key bacterial groups. aimspress.com

Table 1: Key Butyrate-Producing Bacteria and Their Substrates

| Bacterial Group/Species | Phylum | Primary Substrates |

| Faecalibacterium prausnitzii | Firmicutes | Dietary Fiber, Resistant Starch |

| Roseburia spp. | Firmicutes | Dietary Fiber, Polysaccharides |

| Eubacterium rectale | Firmicutes | Dietary Fiber, Resistant Starch |

| Anaerostipes spp. | Firmicutes | Lactate, Acetate, Dietary Fiber |

| Butyricicoccus spp. | Firmicutes | Dietary Fiber |

Sodium butyrate not only is a product of the microbiota but also actively modulates the composition and diversity of the gut microbial ecosystem. Its presence can create a more favorable environment for beneficial microbes while inhibiting the proliferation of potential pathogens. osavi.com One mechanism by which it achieves this is by lowering the luminal pH, which can suppress the growth of pH-sensitive pathogenic bacteria. osavi.comfrontiersin.org

Research has demonstrated that butyrate administration can lead to significant shifts in the gut microbiota. In studies on inflammatory bowel disease (IBD), supplementation with sodium butyrate was shown to increase the abundance of SCFA-producing bacteria, such as those from the Lachnospiraceae family and the genus Butyricicoccus. nih.gov This suggests a positive feedback loop where exogenous butyrate promotes the growth of bacteria that can produce more endogenous butyrate. nih.gov

Cross-Talk along the Gut-Brain Axis

Butyrate is a critical signaling molecule in the intricate communication network between the gut and the brain, known as the gut-brain axis. nmc-magazine.comnih.gov Its influence extends beyond the gastrointestinal tract, impacting neurological processes and brain function. nih.gov The communication occurs through several pathways, including endocrine, immune, and neural signals. nmc-magazine.com

Butyrate exerts its effects by interacting with specific G protein-coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109a, which are expressed on various cell types including intestinal epithelial cells, immune cells, and nerve cells of the enteric and central nervous systems. nmc-magazine.com It can also be transported into cells and act as a histone deacetylase (HDAC) inhibitor. nih.govnih.gov As an HDAC inhibitor, butyrate can epigenetically regulate gene expression in the brain, which is a key mechanism behind its neuroprotective effects observed in models of neurodegenerative and behavioral disorders. nih.gov

One of the direct neural pathways involves the vagus nerve. Butyrate produced in the colon can stimulate vagal afferent nerve endings, sending signals directly to the brain. youtube.com This signaling has been implicated in the regulation of functions such as satiety. youtube.com The immunomodulatory properties of butyrate also play a role in gut-brain communication; by reducing gut inflammation and strengthening the intestinal barrier, butyrate limits the systemic circulation of pro-inflammatory molecules that could otherwise negatively impact the brain. youtube.com

Table 2: Mechanisms of Butyrate in Gut-Brain Axis Communication

| Mechanism | Target Cells / Receptors | Effect |

| HDAC Inhibition | Neurons, Glial Cells | Epigenetic regulation of gene expression, neuroprotection. nih.gov |

| GPCR Signaling | Enteroendocrine Cells, Nerve Cells (GPR41, GPR43, GPR109a) | Modulation of hormone release and neural signaling. nmc-magazine.com |

| Vagus Nerve Stimulation | Vagal Afferent Nerves | Direct neural communication from the gut to the brain. youtube.com |

| Immune Modulation | Immune Cells | Reduction of pro-inflammatory cytokines, preventing neuroinflammation. nmc-magazine.com |

Systemic Bioavailability and Inter-organ Effects

Although butyrate is the primary energy source for colonocytes, with approximately 95% of it being rapidly metabolized by these cells, the remaining fraction enters the portal circulation and can exert effects on distal organs and systems. oup.comnih.gov While concentrations in peripheral blood are typically low due to rapid uptake by the liver and colonocytes, its systemic influence is significant. oup.com

Once in circulation, butyrate can reach the liver, immune cells, and other peripheral tissues, where it continues to act as a signaling molecule and an HDAC inhibitor. nmc-magazine.comnih.gov In the liver, it can influence metabolic processes. Systemically, it has demonstrated potent anti-inflammatory and immunomodulatory effects. nih.govnmc-magazine.com For instance, butyrate can modulate the activity of immune cells like neutrophils and macrophages and inhibit the production of pro-inflammatory cytokines by targeting transcription factors such as NF-κB. nih.govyoutube.com

The systemic effects of butyrate have led to research into its potential applications for a wide range of extraintestinal conditions. nih.gov Studies have explored its role in metabolic disorders, where it may influence insulin (B600854) sensitivity, and in conditions involving systemic inflammation. nmc-magazine.comnih.gov Its ability to regulate gene expression via HDAC inhibition is a key mechanism underlying its broad therapeutic potential in various organ systems beyond the gut. nih.gov

Biological Functions and Preclinical Research Applications of Sodium Butyrate

2 Neurological and Neurodevelopmental Disorder Research

3 Autism Spectrum Disorder Models

Preclinical studies utilizing various animal models of Autism Spectrum Disorder (ASD) have investigated the potential of sodium butyrate to ameliorate core behavioral and neuropathological features of the disorder. These models include those with a genetic basis, such as the BTBR T+ Itpr3tf/J (BTBR) mouse strain, and those induced by environmental factors, like prenatal exposure to valproic acid (VPA) or maternal immune activation (MIA). mdpi.comcore.ac.uk

In the BTBR mouse model, which exhibits idiopathic ASD-like behaviors, sodium butyrate administration has been shown to attenuate social deficits and reduce repetitive behaviors. nih.govbiu.ac.il One study found that a 100 mg/kg dose of sodium butyrate improved social behavior, while both 100 mg/kg and 1200 mg/kg doses decreased marble-burying, a measure of repetitive behavior. nih.gov Mechanistically, sodium butyrate appeared to modulate the balance of excitatory and inhibitory neurotransmission in the prefrontal cortex by altering the transcription of related genes. nih.govbiu.ac.il Specifically, it decreased the expression of excitatory genes like cFos and Grin2b while increasing inhibitory genes such as Drd2 and Gabrg1. nih.gov

Research has also explored the impact of maternal sodium butyrate supplementation. In BTBR mice, maternal treatment with butyrate was found to rescue social deficits and partially alleviate repetitive behaviors in their offspring. core.ac.uk This maternal intervention also prevented cerebellar cortex hypertrophy and corrected deficits in Purkinje cell firing and synaptic plasticity in the offspring. core.ac.uk

In VPA-induced mouse models of autism, sodium butyrate has demonstrated positive effects on dendritic spine density in the hippocampus. mdpi.com Furthermore, in a maternal immune activation (MIA) mouse model, created by treating pregnant mice with polyinosinic:polycytidylic acid (Poly I:C), early-life supplementation with sodium butyrate attenuated some stereotyped behaviors and modulated neuroinflammation and gut microbiota composition in the adult offspring. world-wide.org

Studies on prenatal lipopolysaccharide (LPS)-exposed rat models of ASD also suggest a role for butyrate in modulating the hypothalamic-pituitary-adrenal (HPA) axis. asm.org These models show decreased concentrations of short-chain fatty acids (SCFAs), including butyrate, and increased levels of the stress hormone corticosterone (B1669441). asm.org Sodium butyrate treatment was found to normalize corticosterone levels and the expression of corticotropin-releasing hormone receptor 2 (CRHR2), potentially by increasing histone acetylation at the CRHR2 promoter. asm.org

Table 1: Effects of Sodium Butyrate in Preclinical Models of Autism Spectrum Disorder

| Model | Key Findings | Reference(s) |

|---|---|---|

| BTBR Mouse Model | Attenuated social deficits and reduced repetitive behaviors. Modulated excitatory/inhibitory gene transcription in the prefrontal cortex. | nih.govbiu.ac.il |

| Maternal BTBR Mouse Model | Maternal butyrate treatment rescued social and partially repetitive behavior deficits in offspring. Prevented cerebellar abnormalities. | core.ac.uk |

| Valproic Acid (VPA) Induced Mouse Model | Improved dendritic spine density in the hippocampus. | mdpi.com |

| Maternal Immune Activation (MIA) Mouse Model | Attenuated some stereotyped behaviors. Modulated neuroinflammation and gut microbiota in offspring. | world-wide.org |

| Prenatal Lipopolysaccharide (LPS) Induced Rat Model | Normalized HPA axis hyperactivity by increasing histone acetylation and CRHR2 expression. | asm.org |

4 Neuroprotective Effects and Neuroinflammation Mitigation

Sodium butyrate has demonstrated significant neuroprotective properties and an ability to mitigate neuroinflammation in various preclinical models of neurodegenerative diseases. nih.govmdpi.com Its mechanisms of action often involve the modulation of inflammatory pathways, restoration of the gut microbiota, and protection against neuronal cell death. nih.govmdpi.com

In a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), sodium butyrate treatment improved motor function, increased levels of striatal neurotransmitters, and reduced the death of dopaminergic neurons. nih.govmdpi.com These neuroprotective effects were linked to the restoration of gut microbial dysbiosis. nih.govmdpi.com Furthermore, sodium butyrate attenuated the disruption of the intestinal barrier, reduced pro-inflammatory cytokines in the serum, colon, and striatum, and inhibited the overactivation of glial cells. nih.govmdpi.com Mechanistic studies revealed that these effects were associated with the suppression of the TLR4/MyD88/NF-κB signaling pathway in both the colon and the striatum. nih.govmdpi.com

The anti-inflammatory effects of sodium butyrate have also been observed in other models of neuronal injury. It has been shown to inhibit the activation of the transcription factor Nuclear factor-kappa B (NF-κB) and reduce the expression of inflammatory cytokines like interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase and cyclooxygenase-2. researchgate.net In vitro studies using SH-SY5Y cells stimulated with TNF-α, a pro-inflammatory cytokine, demonstrated that sodium butyrate could attenuate cell death. researchgate.net

Research also points to the role of G-protein-coupled receptor 109A (GPR109A) in mediating the neuroprotective effects of sodium butyrate. nih.gov In Parkinson's disease models, activation of GPR109A is believed to protect the intestinal barrier by inhibiting the NF-κB signaling pathway. nih.gov Studies comparing sodium butyrate to other GPR109A agonists like monomethyl fumarate (B1241708) have shown that both can ameliorate motor symptoms and reduce the degeneration of dopaminergic neurons, highlighting the importance of this receptor in neuroprotection. nih.gov

3 Metabolic Disorders Research

1 Type 2 Diabetes Models

Sodium butyrate has been extensively studied in preclinical models of type 2 diabetes (T2D), where it has shown potential to improve glucose homeostasis, reduce insulin (B600854) resistance, and ameliorate related metabolic dysfunctions. elsevierpure.comjove.com Animal models such as the db/db mouse, a genetic model of obesity and T2D, and rats with diabetes induced by a high-fat diet (HFD) combined with a low dose of streptozotocin (B1681764) (STZ), are commonly used in this research. elsevierpure.comnih.gov

In HFD/STZ-induced diabetic rats, sodium butyrate treatment significantly reduced plasma glucose, HbA1c, and insulin resistance, with effects comparable to the common anti-diabetic drug metformin. elsevierpure.com It also improved dyslipidemia and reduced fat accumulation in the liver and adipose tissue, while mitigating damage to pancreatic beta-cells. elsevierpure.com These effects were associated with the inhibition of HDAC activity, leading to increased histone H3 acetylation in the liver. elsevierpure.com

Similarly, in db/db mice, oral administration of sodium butyrate has been shown to decrease blood glucose and HbA1c levels. bioscientifica.comwesleyan.edu These studies also highlight the role of sodium butyrate in mitigating diabetic endotoxemia, a condition characterized by increased levels of lipopolysaccharide (LPS) in the blood due to a compromised gut barrier. bioscientifica.comwesleyan.edu Sodium butyrate was found to preserve gut epithelial barrier integrity, reduce inflammatory cell infiltration in the gut, and restore the composition of the gut microbiota. bioscientifica.comwesleyan.edu

Further research in db/db mice has demonstrated that sodium butyrate can ameliorate T2D-related sarcopenia, the age-related loss of muscle mass and function. nih.gov It was found to improve the exercise capacity of these mice by increasing the proportion of slow-twitch muscle fibers. nih.gov This effect was mediated by an increase in group 2 innate lymphoid cells (ILC2s) and activation of the IL-13/STAT3 signaling pathway. nih.gov

Table 2: Effects of Sodium Butyrate in Preclinical Models of Type 2 Diabetes

| Model | Key Findings | Reference(s) |

|---|---|---|

| High-Fat Diet/Streptozotocin (HFD/STZ) Induced Diabetic Rat | Reduced plasma glucose, HbA1c, insulin resistance, and dyslipidemia. Inhibited HDAC activity in the liver. | elsevierpure.com |

| db/db Mouse Model | Decreased blood glucose and HbA1c. Ameliorated diabetic endotoxemia by preserving gut barrier integrity. | bioscientifica.comwesleyan.edu |

| db/db Mouse Model (Sarcopenia) | Improved exercise capacity by increasing slow-twitch muscle fibers via the ILC2s/IL-13/STAT3 pathway. | nih.gov |

| Non-obese Diabetic Mouse Model | Ameliorated increased colonic HDAC activity and reactive oxygen species production. | nih.gov |

2 Diabetic Kidney Disease Models

Research in preclinical models of diabetic kidney disease (DKD) suggests that sodium butyrate can protect against kidney tissue injury and dysfunction. nih.govresearchgate.net These studies often employ db/db mice and STZ-induced diabetic models to investigate the pathological changes associated with DKD. nih.govresearchgate.net

In db/db mice, sodium butyrate treatment has been shown to attenuate high blood glucose levels and reverse increases in urine and serum markers of kidney damage, such as blood urea (B33335) nitrogen (BUN), serum creatinine (B1669602) (Ucr), and urinary albumin excretion (UAE). nih.gov The protective effects are linked to improvements in mitochondrial function within the kidney tissue, mediated through the activation of the AMPK/PGC-1α signaling pathway. nih.gov Furthermore, sodium butyrate was observed to modulate the gut microbial composition, which is often altered in DKD. nih.gov

In STZ-induced DKD mouse models, exogenous sodium butyrate administration improved glucose and lipid metabolism disorders, prevented proteinuria, and inhibited renal inflammation and fibrosis. researchgate.netnih.gov One of the key mechanisms identified is the induction of histone butyrylation, a specific type of post-translational modification. researchgate.netnih.gov Sodium butyrate was found to increase histone H3K9 butyrylation (H3K9bu), and inhibiting this process reversed the anti-inflammatory and anti-fibrotic effects of the compound. researchgate.netnih.gov This suggests that the therapeutic effects of sodium butyrate in DKD are, at least in part, mediated through this epigenetic modification. researchgate.netnih.gov

Studies have also indicated that sodium butyrate can alleviate renal dysfunction in db/db mice by modulating the expression of microRNAs, such as miR-7a-5p, which in turn affects the TGF-β1 pathway, a key player in renal fibrosis. frontiersin.org

3 Obesity Models

Sodium butyrate has been investigated for its anti-obesity effects in various preclinical models, primarily those induced by a high-fat diet (HFD). nih.govnih.gov These studies suggest that butyrate can prevent diet-induced obesity and treat existing obesity by influencing body weight, fat mass, and metabolic parameters. nih.gov

Dietary supplementation with sodium butyrate in HFD-fed mice has been shown to significantly reduce body weight gain and fat mass. nih.gov It also helps to suppress the accumulation of adipose tissue and lipids in the liver. nih.gov The effects of sodium butyrate on obesity appear to be linked to its ability to modulate energy expenditure and inflammation. nih.gov In the adipose tissue of obese mice, sodium butyrate supplementation can promote a shift towards an anti-inflammatory immune cell profile, with an increase in M2 macrophages and regulatory T-cells. nih.gov

Furthermore, butyrate treatment may stimulate mitochondrial activity and thermogenesis in brown adipose tissue (BAT). nih.gov In some animal models, oral administration of sodium butyrate has been shown to reduce body weight, liver weight, and epididymal fat weight. nih.gov It has also been found to improve fasting blood glucose levels and insulin sensitivity. nih.gov

However, the effects of butyrate can be context-dependent. For instance, some research indicates that the impact of butyrate on obesity may be age-related, with more pronounced effects in younger adult mice. nih.gov Additionally, studies have reported that butyrate treatment did not significantly affect the body weight of lean animals on a standard diet. nih.gov

4 Inflammatory Disease Research

The anti-inflammatory properties of sodium butyrate have been well-documented in preclinical models of inflammatory diseases, particularly inflammatory bowel disease (IBD). nih.govnih.gov Models such as 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice, which mimics Crohn's disease, are frequently used to study these effects. nih.govnih.gov

In the TNBS-induced colitis model, sodium butyrate administration significantly ameliorated the inflammatory response and intestinal epithelium barrier dysfunction. nih.govnih.gov The protective effects of butyrate are largely attributed to its ability to activate the G protein-coupled receptor 109A (GPR109A). nih.govnih.gov In wild-type mice, sodium butyrate provided protection, but this effect was absent in mice lacking the GPR109A receptor. nih.gov

Mechanistically, sodium butyrate has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). nih.gov This inhibition is mediated through the suppression of the NF-κB p65 and AKT signaling pathways. nih.gov

In a mouse model of necrotizing enterocolitis (NEC), another inflammatory condition of the gut, sodium butyrate administration improved the survival rate, relieved intestinal pathological injury, and reduced the expression of the pro-inflammatory mediator High Mobility Group Box-1 (HMGB1) and its downstream signaling molecules like TLR4 and NF-κB. nih.gov It also decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α) while increasing the anti-inflammatory cytokine IL-10. nih.gov Moreover, sodium butyrate partially corrected the gut flora dysbiosis associated with NEC. nih.gov

These findings underscore the potential of sodium butyrate as a therapeutic agent for inflammatory conditions, primarily through its action on key inflammatory signaling pathways and its role in maintaining gut barrier integrity. nih.govnih.govnih.gov

Inflammatory Disease Research

Inflammatory Bowel Disease Models

Sodium butyrate has demonstrated significant anti-inflammatory activity in preclinical models of inflammatory bowel disease (IBD), which includes conditions like Crohn's disease and ulcerative colitis. nih.govepa.gov Research in rodent models of colitis shows that oral supplementation with sodium butyrate can lead to a reduction in colitis scores, prevention of body weight loss, and an increase in histone H3 acetylation in the colonic mucosa. nih.gov It has been observed to ameliorate inflammatory responses and intestinal epithelium barrier dysfunction. epa.gov

One of the key mechanisms of sodium butyrate's action is the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory mediators and cytokines such as TNF-α and IL-6. nih.gov By suppressing NF-κB activity, butyrate helps to reduce the inflammatory cascade in the gut. nih.gov Furthermore, studies have shown that sodium butyrate can modulate the composition of the gut microbiota, restoring microbial diversity and reducing the dysbiosis associated with gut inflammation. nih.govmdpi.com Specifically, it has been shown to alter the abundance of bacterial groups like Bacteroides, Lachnospiraceae, and Ruminiclostridium. mdpi.com

In models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, sodium butyrate has been found to alleviate the condition by inhibiting ferroptosis and modulating the ERK/STAT3 signaling pathway. nih.gov It also helps in restoring the production and distribution of tight-junction proteins like ZO-1, which are crucial for maintaining the integrity of the intestinal barrier. frontiersin.org While most animal and human studies indicate positive effects of butyrate in reducing inflammation and maintaining remission in IBD, there have been some conflicting results. nih.govmdpi.com For instance, one study on newly diagnosed IBD children and adolescents reported no significant difference between the sodium butyrate and placebo groups. nih.gov

Research Findings on Sodium Butyrate in IBD Models

| Model/Study Type | Key Findings | Reported Mechanisms of Action | Reference |

| Mouse models of acute and chronic colitis | Decreased colitis scores, prevented body weight loss. | Induced histone H3 acetylation in colonic mucosa. | nih.gov |

| DSS-induced colitis mouse model | Alleviated colitis severity. | Restored balance of gut microbiota dysbiosis. | mdpi.com |

| TNBS-induced colitis mouse model | Ameliorated inflammatory response and intestinal epithelium barrier dysfunction. | Inhibition of NF-κB p65 and AKT signaling pathways. | epa.gov |

| DSS-induced IBD model | Alleviated IBD symptoms. | Inhibition of ferroptosis, modulation of ERK/STAT3 signaling and intestinal flora. | nih.gov |

| DSS-treated mice | Preserved the production and distribution of ZO-1 protein. | Restoration of tight-junction protein production. | frontiersin.org |

| Human IBD patients (active) | Altered intestinal epithelial expression of genes related to butyrate transport and metabolism. | Inflammation-driven changes in butyrate handling by the epithelium. | oup.com |

| Children and adolescents with newly diagnosed IBD | No significant effectiveness observed. | Potential for inflammatory cytokines to increase pro-inflammatory effects of butyrate. | mdpi.com |

Ocular Pathologies Research (e.g., Retinopathy of Prematurity)

Sodium butyrate is being investigated for its therapeutic potential in ocular pathologies, particularly in the context of neovascularization and retinal diseases like retinopathy of prematurity (ROP). biorxiv.orgnih.govsciencecast.orgbiorxiv.org ROP is a major cause of childhood blindness, and current treatments are not always effective in preventing long-term visual impairment. biorxiv.orgsciencecast.org

In preclinical mouse models of oxygen-induced retinopathy (OIR), which mimics ROP, daily oral supplementation with sodium butyrate has been shown to significantly protect against pathological angiogenesis. biorxiv.orgsciencecast.orgbiorxiv.org This protective effect extends beyond the vasculature to include neuronal and microglial pathology in the inner retina. biorxiv.orgsciencecast.org Studies have demonstrated that butyrate administration can decrease the avascular area and neovascularization in the retina of OIR mice. biorxiv.org

The mechanism of action appears to involve the inhibition of neovascularization. In vitro studies using human umbilical vein endothelial cells (HUVEC) have shown that sodium butyrate significantly inhibits their ability to form tubes and proliferate. nih.gov This inhibitory effect was also observed in choroid sprouting experiments. nih.gov One proposed molecular pathway involves the upregulation of thioredoxin-interacting protein (TXNIP) and the downregulation of vascular endothelial growth factor receptor 2 (VEGFR2). mdpi.com

Furthermore, research suggests that sodium butyrate can be effective as an early-phase intervention for ROP. biorxiv.orgsciencecast.org It has shown efficacy in a novel hyperglycemia-associated retinopathy (HAR) model, which is relevant as many premature infants experience hyperglycemia. biorxiv.orgsciencecast.org In models of early type 2 diabetes, butyrate supplementation has been found to mitigate retinal neurovascular unit damage by improving glucose and lipid metabolism and restoring gut microbial balance. nih.govnih.gov It has been shown to attenuate retinal thinning and preserve visual function. nih.gov

Research Findings on Sodium Butyrate in Ocular Pathologies

| Model/Study Type | Key Findings | Reported Mechanisms of Action | Reference |

| Oxygen-induced retinopathy (OIR) mouse model | Significantly protected against pathological angiogenesis; impacted vascular, neuronal, and microglial pathology. | - | biorxiv.orgsciencecast.org |

| HUVEC cell culture and choroid sprouting model | Inhibited tube formation, proliferation, and choroid sprouting. | - | nih.gov |

| Laser-induced choroidal neovascularization (CNV) mouse model | Significantly reduced CNV lesion size. | Upregulation of TXNIP and downregulation of VEGFR2. | mdpi.com |

| Early type 2 diabetes mouse model | Mitigated retinal neurovascular unit damage, attenuated retinal thinning, and partially improved visual function. | Improved glucose and lipid metabolism, partial restoration of gut microbial balance. | nih.govnih.gov |

Hepatic Pathologies Research (e.g., Valproate-induced liver injury, hepatic steatosis)

Sodium butyrate has shown protective effects in preclinical models of liver pathologies, including drug-induced liver injury and non-alcoholic fatty liver disease (NAFLD).

In the context of valproate (VPA)-induced hepatotoxicity, a known side effect of the antiepileptic drug, sodium butyrate has demonstrated a protective potential. nih.gov In vitro studies using human HepG2 cells, primary rat hepatocytes, and isolated mitochondria have shown that sodium butyrate can prevent VPA toxicity by limiting oxidative and mitochondrial damage. nih.gov This includes reducing reactive oxygen species (ROS) and malondialdehyde, and restoring mitochondrial bioenergetics. nih.gov In vivo studies in rats also confirmed its ability to normalize hepatic biomarkers and reduce inflammation and fibrosis induced by VPA. nih.gov Interestingly, VPA treatment has been shown to lower the abundance of butyrate-producing bacteria in the gut, suggesting a link between gut microbiota, butyrate levels, and VPA-induced liver steatosis. plos.org